
4-Fluoro-6-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-formylpyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . This compound is of significant interest due to its unique chemical properties imparted by the presence of both fluorine and formyl groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
The synthesis of 4-Fluoro-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents under controlled conditions . For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the formyl group can yield corresponding alcohols, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
4-Fluoro-6-formylpyridine-2-carboxylic acid has numerous scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, fluorinated pyridines are explored for their potential as imaging agents and therapeutic agents due to their unique electronic properties . Additionally, this compound finds applications in the agrochemical industry, where fluorinated derivatives are used as active ingredients in pesticides and herbicides .
Mechanism of Action
The mechanism of action of 4-Fluoro-6-formylpyridine-2-carboxylic acid is primarily influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This affects the electron density on the pyridine ring, altering its reactivity and interaction with other molecules . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Fluoro-6-formylpyridine-2-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as 2-fluoro-4-methylpyridine and 6-amino-2-fluoro-3-iodopyridine . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the formyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H4FNO3 |
|---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
4-fluoro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChI Key |
XRESNAKNEBFIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)

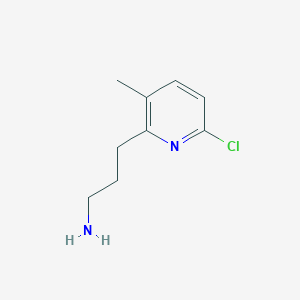
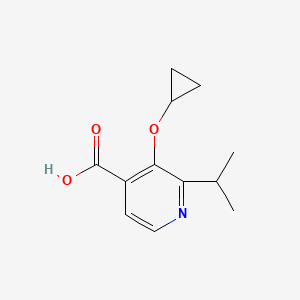
![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)

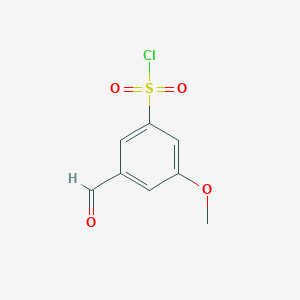
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
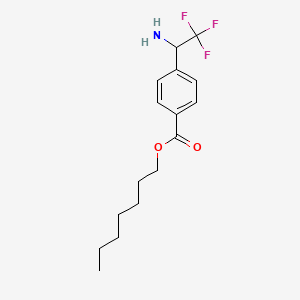
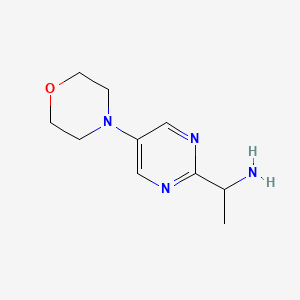
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
